1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
CAS No.: 1260876-64-9
Cat. No.: VC0174865
Molecular Formula: C10H9N5O2
Molecular Weight: 231.215
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260876-64-9 |
|---|---|
| Molecular Formula | C10H9N5O2 |
| Molecular Weight | 231.215 |
| IUPAC Name | 1-methyl-3-(5-methyl-1,2-oxazol-3-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C10H9N5O2/c1-5-3-6(14-17-5)8-7-9(15(2)13-8)11-4-12-10(7)16/h3-4H,1-2H3,(H,11,12,16) |
| Standard InChI Key | LBGXMOFDCUVKNK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C2=NN(C3=C2C(=O)NC=N3)C |
Introduction
Chemical Structure and Properties
Molecular Structure and Classification
1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol belongs to the pyrazolopyrimidine class of compounds, specifically featuring a pyrazolo[3,4-d]pyrimidine core scaffold. This core structure consists of a fused bicyclic system where a pyrazole ring is connected to a pyrimidine ring, sharing one chemical bond . The compound contains several key structural features: the pyrazolo[3,4-d]pyrimidine core, a methyl substituent at position 1 of the pyrazole ring, a 5-methylisoxazol-3-yl group at position 3, and a hydroxy group at position 4 of the pyrimidine ring.
The compound shares structural similarities with 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, which has been documented in chemical databases . However, the key differences lie in the 1-position substituent (methyl versus benzyl) and the presence of a (5-methylisoxazol-3-yl) group at position 3, which is absent in the referenced compound.
Physical and Chemical Characteristics
Based on analysis of related compounds, 1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is expected to exhibit the following properties:
| Property | Description |
|---|---|
| Appearance | Likely a crystalline solid |
| Molecular Formula | C12H11N5O2 |
| Molecular Weight | Approximately 257.25 g/mol |
| Solubility | Limited water solubility; better solubility in organic solvents such as DMF, DMSO |
| Tautomerism | May exist in both hydroxy and keto tautomeric forms |
| Hydrogen Bonding | Multiple hydrogen bond donors and acceptors |
| UV Absorption | Expected to show characteristic absorption due to conjugated systems |
The 4-hydroxy group on the pyrimidine ring likely exists in tautomeric equilibrium with its keto form (4-one), similar to other pyrimidin-4-ol compounds . This tautomerism affects the compound's reactivity, solubility, and binding properties in biological systems.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol likely follows methodologies similar to those used for related pyrazolo[3,4-d]pyrimidine derivatives. Based on patent literature for related compounds, several potential synthetic routes can be proposed:
Building Block Approach
This approach involves the construction of the pyrazole ring first, followed by pyrimidine ring formation. The synthesis might begin with an appropriately substituted pyrazole building block that includes the methyl group at position 1 and the 5-methylisoxazol-3-yl group at position 3. The pyrimidine ring would then be constructed through cyclization reactions.
Functionalization of Pre-formed Core
Alternatively, a pre-formed pyrazolo[3,4-d]pyrimidine core could be functionalized with the required substituents. Patent literature describes synthetic procedures involving:
-
N-alkylation of the pyrazole nitrogen using appropriate alkylating agents
-
Introduction of substituents at the 3-position through coupling reactions or direct functionalization
-
Installation or modification of the 4-hydroxy/4-one group through various transformations
Key Synthetic Steps
Based on the synthesis of related compounds in the patent literature, key steps in the preparation might include:
-
Formation of an appropriately substituted pyrazole precursor
-
Cyclization to form the pyrazolo[3,4-d]pyrimidine core
-
N-methylation of the pyrazole nitrogen
-
Introduction of the 5-methylisoxazol-3-yl group through coupling reactions
-
Oxidation or functional group transformations to establish the 4-hydroxy/4-one functionality
The patent literature describes the use of reagents such as N-bromosuccinimide (NBS) for bromination steps, various bases (Cs2CO3, DBU) for alkylation reactions, and palladium-catalyzed reactions for coupling steps . These methodologies could be adapted for the synthesis of the target compound.
| Structural Feature | Potential Impact on Activity |
|---|---|
| Pyrazolo[3,4-d]pyrimidine core | Provides basic pharmacophore for target binding |
| 1-Methyl substituent | May influence binding orientation and metabolic stability |
| 3-(5-methylisoxazol-3-yl) group | Potentially crucial for specific target interactions |
| 4-Hydroxy/4-one group | Likely involved in hydrogen bonding with target proteins |
The patent literature suggests that modifications at positions 1, 3, and 7 of the pyrazolo[4,3-d]pyrimidine scaffold significantly impact biological activity . By extension, the specific substitution pattern in 1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol may confer unique biological properties that could be exploited for therapeutic applications.
Analytical Characterization
Spectroscopic Properties
The characterization of 1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol would typically involve multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals in the 1H NMR spectrum would include:
-
Singlet for the N-methyl group (approximately 3.8-4.0 ppm)
-
Singlet for the isoxazole methyl group (approximately 2.4-2.5 ppm)
-
Singlet for the isoxazole ring proton (approximately 6.0-6.2 ppm)
-
Signal for the C2 proton of the pyrazole ring (approximately 8.0-8.5 ppm)
-
Signal for the C6 proton of the pyrimidine ring (approximately 8.2-8.7 ppm)
-
Broad signal for the OH group (if present in the tautomeric form)
Mass Spectrometry
The compound would be expected to show a molecular ion peak at m/z 257 corresponding to its molecular weight, with fragmentation patterns characteristic of the pyrazolopyrimidine core and its substituents.
Infrared Spectroscopy
Key IR bands would likely include:
-
OH stretching (if present in the hydroxyl tautomeric form)
-
C=O stretching (if present in the keto tautomeric form)
-
C=N and C=C stretching vibrations from the heterocyclic rings
-
C-H stretching vibrations from methyl groups
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume